molecular formula C7H13NO2 B1200509 N-(2-ヒドロキシプロピル)メタクリルアミド CAS No. 21442-01-3

N-(2-ヒドロキシプロピル)メタクリルアミド

カタログ番号 B1200509
CAS番号: 21442-01-3
分子量: 143.18 g/mol
InChIキー: OKPYIWASQZGASP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

HPMA can be synthesized through radical polymerization processes. The hydrophilic character of the polymerization medium influences the rate of initiator decomposition and the course of primary radical termination. Incorporation of the -OH group increases the molecular weight of the polymer compared to N-alkyl methacrylamides due to a higher possibility of transfer to monomer and polymer, suggesting potential for transesteramidation (Kopeček & Baẑilová, 1973). Controlled polymerization in aqueous media has been achieved using Reversible Addition-Fragmentation Chain Transfer (RAFT) with specific conditions allowing for "living" polymerization, leading to polymers with predictable molecular weights and narrow distributions (Scales et al., 2005).

科学的研究の応用

薬物送達システム

HPMAポリマーは、生体適合性と治療効果を高めながら副作用を抑制する能力があるため、薬物送達システムの作成に広く使用されています {svg_1}. これらは、特に低分子量薬、特に抗がん化学療法剤の担体として効果的です。ポリマーは、特定の刺激に応答して薬物を放出するように設計することができ、疾患組織への標的送達を保証します。

ナノメディシン

ハイパーブランチHPMAポリマーの合成により、ナノスケールの薬物担体を作成できます {svg_2}. これらの担体は、がん治療のためのジェムシタビンなどの色素、放射性標識、または薬物を負荷できます。その小さなサイズと機能化により、in vitroとin vivoの両方で膵臓細胞株への効率的な輸送と送達が可能になり、ナノメディシンアプリケーションにおける可能性を示しています。

生分解性ナノゲル

HPMAベースのナノゲルは、生分解性と生物活性物質を結合する能力のために開発されました {svg_3}. これらのナノゲルは、共有結合的に架橋することができ、効率的かつ選択的な受動的腫瘍ターゲティングのために調整できます。その分解生成物は、糸球体濾過で除去されるほど小さいので、薬物送達アプリケーションに適しています。

ハイパーブランチポリマー

ハイパーブランチHPMAポリマーは、合成の容易さ、複数の官能基含有量、および溶解性を維持しながら高い薬物負荷能力など、薬物送達のための有望な機能を提供します {svg_4}. これらのポリマーは、さまざまな分子量と粒径で合成できるため、さまざまな生物医学的用途に汎用性があります。

ポリマー-プロドラッグコンジュゲート

HPMAポリマーは、ポリマー-プロドラッグコンジュゲートを作成するために使用できます {svg_5}. これらのコンジュゲートは、腫瘍などの標的部位に到達すると薬物を放出するように設計できます。可逆的付加-開裂連鎖移動(RAFT)重合を使用することにより、ポリマーアーキテクチャと薬物放出速度論を正確に制御できます。

生物医学的用途

HPMAとその誘導体は、さまざまな生物医学的用途のための生体適合性ポリマーとコポリマーを合成するために使用されます {svg_6}. これらには、薬物担体、タンパク質コンジュゲート、およびヒドロゲルが含まれ、これらは高度な医療機器と治療の開発において不可欠な要素です。

作用機序

Target of Action

N-(2-Hydroxypropyl)methacrylamide (HPMA) is primarily used as a carrier for low molecular weight drugs, especially anti-cancer chemotherapeutic agents . It interacts with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . The primary targets of HPMA are therefore these plasma proteins.

Mode of Action

HPMA copolymers interact weakly with these plasma proteins . The copolymers are designed to be internalized by cells via pinocytosis . Once inside the cells, the drug is released from the copolymer by lysosomal enzymes .

Biochemical Pathways

It is known that the copolymer-drug conjugates can alter the circulation of nanoparticles in the bloodstream, which can affect the anticancer efficiency of the entire nanoparticle drug delivery system .

Pharmacokinetics

HPMA has radically different pharmacokinetics compared to free doxorubicin . It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . The copolymer-drug conjugates are stable in plasma, protecting the drug from degradation and resulting in improved efficacy due to increased drug circulation times .

Result of Action

The result of HPMA’s action is primarily seen in its role as a drug delivery system. For example, gemcitabine-loaded HPMA polymer pro-drug was found to be toxic to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids . This indicates that HPMA can effectively deliver drugs to target cells, enhancing their therapeutic effect.

Action Environment

The action of HPMA is influenced by the physiological environment. For instance, the copolymer-drug conjugates are stable in the bloodstream (pH 7.4) but can respond to the weakly acidic environment of tumor tissues (pH 6.5) by breaking down to expose the positive charge of guanidine groups . This property allows HPMA to adapt to different physiological environments, enhancing its drug delivery efficiency.

将来の方向性

N-HPMA copolymers are recognized drug carriers with unique properties that nominate them among the most serious nanomedicines candidates for human clinical trials . The main impact consists of the improvement of targeting ability, especially concerning the enhanced and permeability retention (EPR) effect .

特性

IUPAC Name

N-(2-hydroxypropyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPYIWASQZGASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40704-75-4
Record name Poly[N-(2-hydroxypropyl)methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40704-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944024
Record name N-(2-Hydroxypropyl) methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21442-01-3, 40704-75-4
Record name N-(2-Hydroxypropyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxypropyl) methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxypropyl)methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYPROPYL)METHACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.75 g of 1-amino-2-propanol (0.05 mol) were placed in a three-necked flask, equipped with dropping funnel and gas inlet and gas outlet pipe, together with 30 ml of acetonitrile (anhydrous) and 13.79 g of K2CO3 (0.1 mol), and cooled to 0° C. in an ice bath. 6.18 g of methacryl chloride (0.06 mol), dissolved in 30 ml of acetonitrile, were added dropwise over 30 minutes with constant stirring and gentle passage of nitrogen. After stirring for a further 60 minutes with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The batch was filtered through a glass frit and the precipitate was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This was dissolved in 30 ml of methanol and separated from any precipitate which appeared. The filtrate was again concentrated in a rotary evaporator and the residual amounts of the solvent were removed in a high vacuum. The yield was 6.66 g.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.79 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxypropyl)methacrylamide

Q & A

Q1: What is the molecular formula and weight of HPMA?

A1: The molecular formula of HPMA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: Does HPMA exhibit any unique solution properties?

A: While HPMA homopolymers are generally water-soluble, their solution behavior can be modified through copolymerization. For instance, incorporating alkyl methacrylates with HPMA can lead to lower critical solution temperature (LCST) behavior in aqueous solutions. []

Q3: Can HPMA be used to embed tissue samples for MALDI mass spectrometry imaging?

A: Yes, well-defined HPMA polymers synthesized via RAFT polymerization can serve as a tissue-embedding medium compatible with MALDI-MSI. Traditional media often interfere with ionization, but HPMA minimizes ion suppression and background peaks. []

Q4: What makes HPMA suitable for drug delivery applications?

A: HPMA is a biocompatible, non-immunogenic polymer [] that can be conjugated to various drugs. These conjugates exhibit altered pharmacokinetics, leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect. [, , ]

Q5: How does HPMA copolymer conjugation affect the pharmacokinetics of doxorubicin?

A: HPMA copolymer conjugation dramatically alters doxorubicin's pharmacokinetics. While free doxorubicin has a short half-life, HPMA copolymer-doxorubicin conjugates, such as FCE28068 and FCE28069, exhibit significantly longer elimination half-lives, averaging 93 hours. []

Q6: Can HPMA copolymers be designed to target specific cell types?

A: Yes, HPMA copolymers can be engineered for targeted drug delivery. For example, conjugating galactosamine to HPMA copolymer-doxorubicin conjugates promotes hepatocyte-specific targeting via the asialoglycoprotein receptor. [, ]

Q7: Can the molecular weight of HPMA copolymers impact their targeting efficiency?

A: Yes, molecular weight is a critical factor. Studies with HPMA copolymer-dexamethasone conjugates in an arthritis rat model demonstrated that higher molecular weight conjugates exhibited enhanced arthrotropism, indicating preferential accumulation in the joints. []

Q8: How is drug release controlled in HPMA copolymer-drug conjugates?

A: Drug release can be controlled by incorporating specific linkers between the HPMA copolymer and the drug. These linkers can be designed for enzymatic cleavage, such as by lysosomal enzymes [, ] or cathepsin K. [, ], or for pH-sensitive cleavage within the acidic tumor microenvironment. []

Q9: Has the efficacy of HPMA copolymer-drug conjugates been demonstrated in vivo?

A: Yes, studies with HPMA copolymer-drug conjugates have shown significant antitumor activity in vivo, often exceeding the efficacy of free drugs. For instance, HPMA copolymer-paclitaxel and HPMA copolymer-gemcitabine conjugates demonstrated complete tumor regression in an ovarian cancer model. []

Q10: Are there any imaging techniques suitable for tracking HPMA copolymer-drug conjugates in vivo?

A: Yes, radiolabeling with iodine-123 allows for gamma scintigraphy imaging of HPMA copolymer-drug conjugates, enabling real-time monitoring of their biodistribution and tumor accumulation. [] Additionally, multispectral optical imaging has been employed to track dual-labeled HPMA copolymers, providing insights into both polymer and drug model biodistribution. []

Q11: What is the impact of incorporating hydrophobic groups into HPMA copolymers?

A: Incorporating hydrophobic groups can influence the biorecognition of HPMA copolymers. For example, adding hydrophobic side-chains to fucosylamine-containing HPMA copolymers increased their non-specific binding to Tetragonolobus purpureas lectin. []

Q12: Are there any limitations to using HPMA copolymers for drug delivery?

A: Despite their potential, HPMA copolymer-drug conjugates, particularly first-generation designs, have shown limited therapeutic efficacy in clinical trials despite their reduced toxicity. [, ] This highlights the need for continued research and optimization of these systems, focusing on factors such as molecular weight, linker design, and drug selection, to maximize their therapeutic potential.

Q13: How are HPMA polymers typically synthesized?

A: HPMA polymers can be synthesized through various methods, including conventional free radical polymerization, controlled radical polymerization techniques like RAFT, and ring-opening polymerization. [, , , , , ]

Q14: What are the advantages of using RAFT polymerization for HPMA synthesis?

A: RAFT polymerization offers precise control over molecular weight, dispersity, and architecture of HPMA polymers, enabling the synthesis of well-defined linear, diblock, and star-shaped structures for various applications. [, , , ]

Q15: How can HPMA polymers be modified post-polymerization?

A: Post-polymerization modification is crucial for introducing diverse functionalities into HPMA polymers. Common approaches include aminolysis of active ester-containing HPMA copolymers and thiol-ene reactions with allyl-functionalized HPMA. []

Q16: Can HPMA be used for surface modifications?

A: Yes, HPMA can be used to create antifouling coatings. One approach involves synthesizing poly(l-lysine)-poly(HPMA) bottlebrushes. The poly(l-lysine) backbone anchors onto surfaces through electrostatic interactions, while HPMA side chains impart antifouling properties. []

Q17: What is known about the toxicity of HPMA copolymers?

A: HPMA copolymers are generally considered non-toxic and non-immunogenic. [, ] Preclinical and clinical studies with HPMA copolymer-drug conjugates have shown significantly reduced toxicity compared to free drugs. [, , ]

Q18: Are HPMA copolymers biodegradable?

A: Biodegradability is a key consideration for biomaterials. While HPMA homopolymers are not readily biodegradable, incorporating degradable linkers or monomers into HPMA copolymers can promote their degradation into smaller, more readily excretable fragments. [, ]

Q19: What are the future directions for HPMA research?

A: Future research directions include developing more sophisticated HPMA copolymer-drug conjugates with enhanced targeting capabilities, improved drug release profiles, and combinatorial therapeutic approaches. [] Exploring HPMA's potential in areas like gene delivery, bioimaging, and tissue engineering is also of significant interest.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。